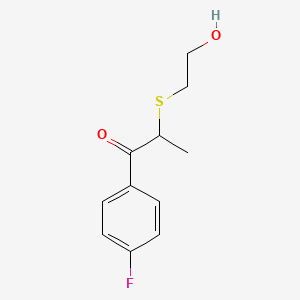

1-(4-Fluorophenyl)-2-((2-hydroxyethyl)thio)propan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-Fluorophenyl)-2-((2-hydroxyethyl)thio)propan-1-one is an organic compound that features a fluorophenyl group, a hydroxyethylthio group, and a propanone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-2-((2-hydroxyethyl)thio)propan-1-one typically involves the following steps:

Starting Materials: The synthesis begins with 4-fluoroacetophenone and 2-mercaptoethanol.

Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.

Reaction Mechanism: The 4-fluoroacetophenone undergoes a nucleophilic substitution reaction with 2-mercaptoethanol, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to ensure efficient mixing and reaction completion.

Catalysts: Employing catalysts to enhance reaction rates and yields.

Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Fluorophenyl)-2-((2-hydroxyethyl)thio)propan-1-one can undergo various chemical reactions, including:

Oxidation: The hydroxyethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

1-(4-Fluorophenyl)-2-((2-hydroxyethyl)thio)propan-1-one has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.

Biological Studies: It can be employed in studies to understand its biological activity and potential therapeutic effects.

Wirkmechanismus

The mechanism of action of 1-(4-Fluorophenyl)-2-((2-hydroxyethyl)thio)propan-1-one involves:

Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

Pathways: It can modulate biochemical pathways, leading to desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(4-Chlorophenyl)-2-((2-hydroxyethyl)thio)propan-1-one: Similar structure but with a chlorine atom instead of fluorine.

1-(4-Bromophenyl)-2-((2-hydroxyethyl)thio)propan-1-one: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

1-(4-Fluorophenyl)-2-((2-hydroxyethyl)thio)propan-1-one is unique due to the presence of the fluorine atom, which can influence the compound’s reactivity, biological activity, and physical properties.

Biologische Aktivität

1-(4-Fluorophenyl)-2-((2-hydroxyethyl)thio)propan-1-one, commonly referred to as a thioether compound, is notable for its diverse biological activities. This compound is characterized by its molecular formula C11H13FO2S and a CAS number of 1157607-88-9. The presence of a fluorophenyl group and a hydroxyethylthio moiety suggests potential interactions with various biological targets, making it a subject of interest in pharmaceutical research.

- Molecular Weight : 232.29 g/mol

- Purity : 98%+

- Storage Conditions : Ambient temperature

The biological activity of this compound can be attributed to its ability to interact with specific enzyme systems and receptor sites in biological organisms. The fluorine atom in the para position of the phenyl ring enhances the compound's lipophilicity, potentially improving its membrane permeability and interaction with lipid bilayers.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Activity : The thioether group is known to enhance antimicrobial properties, making such compounds effective against a range of pathogens.

- Antioxidant Properties : The hydroxyethyl substituent may contribute to the compound's ability to scavenge free radicals.

- Enzyme Inhibition : Similar compounds have shown potential as inhibitors for various enzymes, including those involved in metabolic pathways.

Antimicrobial Studies

A study evaluating the antimicrobial efficacy of thioether compounds found that derivatives with similar structures exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell walls due to the lipophilic nature of the fluorinated phenyl group .

Enzyme Inhibition

Inhibitory studies on enzymes such as acetylcholinesterase (AChE) revealed that compounds with thioether functionalities could effectively inhibit enzyme activity, suggesting potential applications in treating neurodegenerative diseases .

Data Table: Biological Activities

Eigenschaften

Molekularformel |

C11H13FO2S |

|---|---|

Molekulargewicht |

228.28 g/mol |

IUPAC-Name |

1-(4-fluorophenyl)-2-(2-hydroxyethylsulfanyl)propan-1-one |

InChI |

InChI=1S/C11H13FO2S/c1-8(15-7-6-13)11(14)9-2-4-10(12)5-3-9/h2-5,8,13H,6-7H2,1H3 |

InChI-Schlüssel |

YZBGCYHMSPCUMT-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C(=O)C1=CC=C(C=C1)F)SCCO |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.